Pergolide

Catalog No.
S548737
CAS No.
66104-22-1
M.F
C19H26N2S
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pergolide

CAS Number

66104-22-1

Product Name

Pergolide

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

Molecular Formula

C19H26N2S

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1

InChI Key

YEHCICAEULNIGD-MZMPZRCHSA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Solubility

5.84e-04 g/L

Synonyms

Celance, LY-127,809, LY-127809, LY127,809, LY127809, Mesylate, Pergolide, Parkotil, Pergolide, Pergolide Mesylate, Permax, Pharken

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC

Description

The exact mass of the compound Pergolide is 314.18167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Parkinson’s Disease Treatment

Specific Scientific Field: Neurology and Pharmacology

Comprehensive and Detailed Summary of the Application: Pergolide is an ergot dopamine agonist with high affinity for dopamine receptors. It was first approved as an adjunct to levodopa therapy in patients with Parkinson’s disease (PD) in the United States in 1988 . The efficacy of pergolide monotherapy was later established for patients with early-stage PD . It was found that long-term treatment with ergot dopamine agonists can cause idiopathic fibrosis, particularly of the heart valves . As a result, pergolide was withdrawn from the US market in 2007 .

Detailed Description of the Methods of Application or Experimental Procedures: Pergolide is administered orally. The recommended dose for pergolide is up to 3 mg/day, and it should be judiciously used with regular echocardiography, chest X-rays, and urine and blood tests .

Thorough Summary of the Results or Outcomes Obtained: A meta-analysis reported that the risk of valvular regurgitation increased by 3.05 times in patients with PD taking pergolide . In addition, the mean cumulative dose of pergolide could be positively associated with the odds ratio concerning valvular regurgitation .

Hyperprolactinemia Treatment

Specific Scientific Field: Endocrinology

Comprehensive and Detailed Summary of the Application: Hyperprolactinemia is a condition characterized by high levels of the hormone prolactin in the blood. Pergolide, as a dopamine agonist, can be used to treat this condition . Dopamine is known to inhibit the secretion of prolactin, so drugs that mimic the action of dopamine (like Pergolide) can help reduce prolactin levels .

Detailed Description of the Methods of Application or Experimental Procedures: Pergolide is administered orally for the treatment of hyperprolactinemia . The dosage would depend on the specific patient’s condition and response to therapy .

Thorough Summary of the Results or Outcomes Obtained: Pergolide can effectively reduce prolactin levels in patients with hyperprolactinemia .

Equine Cushing’s Syndrome Treatment

Specific Scientific Field: Veterinary Medicine

Detailed Description of the Methods of Application or Experimental Procedures: Pergolide is administered orally to horses for the treatment of PPID . The dosage would depend on the specific horse’s condition and response to therapy .

Thorough Summary of the Results or Outcomes Obtained: Pergolide has been shown to be effective in managing the symptoms of PPID in horses . It helps to control the excessive cortisol production that characterizes this condition .

Restless Leg Syndrome Treatment

Specific Scientific Field: Neurology

Comprehensive and Detailed Summary of the Application: Restless leg syndrome (RLS) is a neurological disorder characterized by an irresistible urge to move one’s body to stop uncomfortable or odd sensations. Pergolide, as a dopamine agonist, can be used to treat this condition . Dopamine is known to play a key role in motor function, so drugs that mimic the action of dopamine (like Pergolide) can help manage symptoms of RLS .

Detailed Description of the Methods of Application or Experimental Procedures: Pergolide is administered orally for the treatment of RLS . The dosage would depend on the specific patient’s condition and response to therapy .

Thorough Summary of the Results or Outcomes Obtained: Pergolide can effectively manage the symptoms of RLS in patients .

Adjunct to Levodopa/Carbidopa Therapy

Comprehensive and Detailed Summary of the Application: Pergolide was first approved as an adjunct to levodopa/carbidopa therapy in patients with Parkinson’s disease (PD) in the United States in 1988 . It was indicated as adjunct therapy with levodopa/carbidopa in the symptomatic treatment of parkinsonian syndrome .

Thorough Summary of the Results or Outcomes Obtained: A nighttime dose of 1 mg of pergolide as an adjunct to levodopa therapy worsened the sleep efficiency and sleep fragmentation compared with placebo .

Treatment of Pituitary Hyperplasia at the Pars Intermedia or Equine Cushing’s Syndrome (ECS) in Horses

Comprehensive and Detailed Summary of the Application: Under the trade name Prascend, manufactured by Boehringer Ingelheim, it is commonly used for the treatment of pituitary hyperplasia at the pars intermedia or Equine Cushing’s Syndrome (ECS) in horses .

Thorough Summary of the Results or Outcomes Obtained: Pergolide has been shown to be effective in managing the symptoms of PPID in horses . It helps to

Pergolide was originally developed as a treatment for Parkinson's disease, a neurodegenerative disorder characterized by a loss of dopamine-producing neurons []. It was withdrawn from the human market in the United States due to the risk of heart valve damage but remains available in some countries for Parkinson's and other conditions []. Pergolide is also used in veterinary medicine under the brand name Prascend to treat pituitary pars intermedia dysfunction (PPID), also known as Equine Cushing's Syndrome [].


Molecular Structure Analysis

Pergolide has a complex molecular structure containing several key features:

  • Ergoline Ring System: The core structure is an ergoline ring system, a tricyclic ring system shared by many ergot alkaloids [].
  • Dopamine Mimicry: The structure includes functional groups that resemble dopamine, allowing it to interact with dopamine receptors [].
  • Asymmetric Center: Pergolide has an asymmetric center, meaning it exists in two enantiomeric forms. The specific form used pharmaceutically is typically not specified [].

Chemical Reactions Analysis

Synthesis

The exact synthesis of Pergolide is proprietary information, but scientific literature suggests a multi-step process involving various chemical reactions like alkylation, acylation, and cyclization [].

Decomposition

Pergolide is likely to undergo degradation reactions over time, but the specific breakdown products and mechanisms are not readily available in scientific publications.

Dopamine Receptor Agonism

The most relevant chemical reaction for Pergolide's function is its interaction with dopamine receptors. Pergolide binds to dopamine receptors, particularly D2 and D3 subtypes, mimicking the effects of dopamine and stimulating dopamine signaling pathways [].


Physical And Chemical Properties Analysis

  • Melting Point: 282-284°C []
  • Boiling Point: Not available (likely decomposes before boiling)
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • pKa: Not available

In Parkinson's disease, the loss of dopamine neurons leads to impaired dopamine signaling in the brain. Pergolide acts as a dopamine receptor agonist, binding to dopamine receptors and mimicking the effects of dopamine. This helps to improve motor function and alleviate symptoms of Parkinson's disease [].

Inhibition of Prolactin Secretion

Pergolide can also inhibit the secretion of prolactin, a hormone produced by the pituitary gland. This effect can be beneficial in treating hyperprolactinemia, a condition with excessive prolactin levels [].

Pergolide use is associated with several safety concerns:

  • Cardiac Valve Damage: Pergolide can cause fibrosis and thickening of heart valves, a potentially life-threatening condition []. This risk led to its withdrawal from the human market in the United States.
  • Other Adverse Effects: Pergolide can cause various side effects like nausea, dizziness, drowsiness, and hallucinations [].
  • Veterinary Use: While generally safe for horses, Pergolide can cause side effects in some animals, requiring careful monitoring during treatment [].

  • Conversion of Lysergic Acid: The process begins with the catalytic reduction of lysergic acid to 9,10-dihydrolysergic acid.
  • Esterification: The carboxylic acid group is esterified.
  • Reduction: The ester is then reduced using sodium borohydride to yield a hydroxymethyl intermediate.
  • Thiomethylation: The hydroxymethyl intermediate undergoes nucleophilic substitution with sodium thiomethoxide, resulting in pergolide .

These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield.

Pergolide exhibits significant biological activity as a dopamine agonist. It stimulates dopaminergic receptors in the brain, leading to various pharmacological effects:

  • Prolactin Inhibition: Pergolide inhibits prolactin secretion, which can be beneficial in conditions like hyperprolactinemia .
  • Growth Hormone Release: It causes a transient increase in serum growth hormone levels while decreasing luteinizing hormone concentrations .
  • Potency: Pergolide is reported to be 10 to 1000 times more potent than bromocriptine on a milligram per milligram basis .

In animal models, metabolites such as pergolide sulfoxide and pergolide sulfone have also shown dopaminergic activity.

The synthesis of pergolide can be summarized as follows:

  • Starting Material: Lysergic acid is the primary precursor.
  • Catalytic Reduction: This step reduces lysergic acid to 9,10-dihydrolysergic acid.
  • Esterification: The resulting acid undergoes esterification.
  • Reduction to Hydroxymethyl Intermediate: Sodium borohydride is employed for this reduction.
  • Thiomethylation: The final step involves reacting the hydroxymethyl compound with sodium thiomethoxide under controlled conditions.

This method yields pergolide with high purity and efficiency .

Pergolide has been primarily used for:

  • Treatment of Parkinson's Disease: As an adjunct therapy with levodopa/carbidopa, pergolide helps manage symptoms of Parkinson's disease by enhancing dopaminergic activity in the brain .
  • Veterinary Medicine: Following its withdrawal from human use due to side effects, pergolide remains in use for treating equine Cushing's disease and other veterinary applications .

Pergolide interacts with several drugs and biological systems:

  • Drug Interactions: It is approximately 90% bound to plasma proteins, which may influence its interactions with other medications that also bind to proteins .
  • Metabolic Pathways: Pergolide is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may have pharmacological effects themselves .
  • Cardiac Effects: Studies have indicated that pergolide can increase the risk of cardiac valvulopathy when used long-term; this has been a significant factor in its withdrawal from human markets .

Several compounds share structural or functional similarities with pergolide:

Compound NameTypePrimary UseUnique Features
BromocriptineDopamine AgonistParkinson's DiseaseLess potent than pergolide; fewer side effects
CabergolineDopamine AgonistHyperprolactinemiaLonger half-life; less risk of cardiac issues
LisurideDopamine AgonistParkinson's DiseaseActs on serotonin receptors as well
RopiniroleDopamine AgonistParkinson's DiseaseSelective for D2 receptors; fewer side effects

Uniqueness of Pergolide

Pergolide stands out due to its high potency compared to other dopamine agonists and its specific mechanism involving both D1 and D2 receptor stimulation. Its unique structure contributes to its pharmacological profile but also poses risks that led to its market withdrawal for human use .

Dopaminergic Receptor Activation Mechanisms

D1/D2 Receptor Agonism Kinetics

Pergolide demonstrates unique dopaminergic receptor activation characteristics that distinguish it from other ergot derivatives. The compound exhibits potent agonist activity at both dopamine D1 and D2 receptor subtypes, with notable differences in binding affinity and efficacy profiles [1] [2].

Binding affinity studies reveal that pergolide has higher selectivity for D2 receptors compared to D1 receptors, with Ki values of 26-32 nanomolar for D2 receptors versus 339 nanomolar for D1 receptors [3]. However, unlike other dopaminergic ergots such as bromocriptine, pergolide maintains significant D1 receptor activity in vivo [4]. The compound demonstrates full agonist efficacy at D2S receptors (112% Emax) while exhibiting partial agonist properties at D2L receptors (52% Emax) [3].

The kinetic profile of pergolide at dopamine receptors involves specific guanosine triphosphate sensitivity mechanisms. Pergolide exhibits GTP-sensitive binding characteristics, where GTP decreases the potency of pergolide to displace tritiated spiroperidol from striatal membrane sites [1] [5]. This GTP sensitivity indicates that pergolide acts as an agonist on GTP-sensitive components of dopamine receptor binding, distinguishing it from antagonists like bromocriptine which show no GTP sensitivity [1].

Temperature-dependent binding studies demonstrate that pergolide potency is reduced in membranes exposed to higher temperatures, indicating interaction with thermolabile dopamine receptors that have high affinity for dopamine agonists [1] [6]. The association and dissociation kinetics of pergolide at dopamine receptors involve complex mechanisms where the compound demonstrates prolonged receptor occupancy compared to other dopamine agonists [7].

Allosteric Modulation of Dopamine Receptors

Pergolide exhibits unique allosteric modulation properties at dopamine receptors through mechanisms involving heterodimer formation and G-protein coupling modulations [8]. The compound has been demonstrated to interact with dopamine D3/D2 receptor heterodimers, where it shows no difference in potency compared to constituent monomers, contrasting with other antiparkinsonian agents like pramipexole and ropinirole which show amplified potency at heterodimers [8].

The allosteric modulation mechanisms of pergolide involve adenylyl cyclase activation pathways that are unique among ergot derivatives. Pergolide stimulates dopamine-sensitive adenylyl cyclase in striatal homogenates, an effect not observed with other tested dopaminergic ergots including bromocriptine [1] [5]. This adenylyl cyclase stimulation indicates that pergolide activates dopamine receptors linked to the cyclic adenosine monophosphate signaling pathway through direct receptor coupling [1].

Guanine nucleotide sensitivity studies reveal that pergolide demonstrates concentration-dependent allosteric effects. The GTP-sensitive site labeled by tritiated spiroperidol appears to be localized on intrastriatal dopamine receptors, and pergolide acts as an agonist on these GTP-sensitive components [1]. This allosteric interaction suggests that pergolide can modulate receptor conformation and G-protein coupling efficiency through mechanisms involving guanine nucleotide exchange [9].

The compound's allosteric properties extend to its interaction with different dopamine receptor splice variants. Pergolide shows differential efficacy at D2 receptor long and short isoforms, with full agonist activity at D2S (112% Emax) and partial agonist activity at D2L (52% Emax) [3]. This splice variant selectivity suggests specific allosteric modulation mechanisms that depend on the structural differences between receptor isoforms.

Serotonergic and Adrenergic Cross-Reactivity

5-HT2A/2B Receptor Affinity Studies

Pergolide demonstrates significant cross-reactivity with serotonergic receptors, particularly the 5-HT2A and 5-HT2B receptor subtypes, which has important therapeutic and safety implications [3] [10]. The compound exhibits high affinity for 5-HT2B receptors with a Ki value of 7.1 nanomolar and demonstrates full agonist efficacy (113% Emax) at these receptors [3]. Similarly, pergolide shows potent binding to 5-HT2A receptors with a Ki value of 8.3 nanomolar and full agonist activity (103% Emax) [3].

Structure-activity relationship studies have identified that the N6 propyl substituent of pergolide is crucial for 5-HT2B receptor agonism [10]. When the N6 propyl substituent is replaced with ethyl, the potent agonism at both 5-HT2A and 5-HT2B receptors is retained. However, replacement with methyl converts agonism into antagonism, while the N6-unsubstituted derivative shows low efficacy partial agonist activity at 5-HT2B receptors [10].

The functional selectivity of pergolide at serotonin receptors involves agonist-directed trafficking of signaling pathways [11]. Studies examining Gq/11 activation versus calcium mobilization reveal that pergolide, along with other ergot derivatives like bromocriptine and lisuride, exhibits higher potency for Gq/11 activation than calcium release at 5-HT2A, 5-HT2B, and 5-HT2C receptors [11]. This functional selectivity suggests that pergolide can preferentially activate specific signaling cascades at serotonin receptors.

The clinical significance of pergolide's 5-HT2B receptor agonism relates to cardiac valvulopathy development [12]. The binding affinity for 5-HT2B receptors (Ki = 7.1 nM) combined with full agonist efficacy creates a selectivity ratio of approximately 4.5-fold preference for 5-HT2B over D2 receptors, which contributes to the cardiac safety concerns that led to pergolide's withdrawal from human use [12] [13].

α1/α2-Adrenergic Activity Implications

Pergolide exhibits substantial activity at adrenergic receptors, with particular selectivity for α2-adrenergic receptor subtypes over α1-adrenergic receptors [14]. Radioligand binding studies demonstrate that pergolide competes more effectively for α2-adrenoceptors than for α1-adrenoceptors in rat cerebral cortex membranes [14]. The compound shows Ki values of 50 nanomolar for α2A, 32 nanomolar for α2B, and 68 nanomolar for α2C receptors, compared to much higher Ki values for α1 subtypes (295-1047 nanomolar) [3].

The functional activity of pergolide at α2-adrenergic receptors involves partial agonist properties with variable efficacy across subtypes. The compound demonstrates 31% Emax at α2A receptors, 70% Emax at α2B receptors, and 16% Emax at α2C receptors [3]. These differential efficacy profiles suggest subtype-selective activation mechanisms that could contribute to pergolide's diverse physiological effects.

Cardiovascular studies reveal that pergolide's α2-adrenergic activity contributes to its antihypertensive and bradycardic effects [14] [15]. The compound activates presynaptic α2-adrenoceptors in rat vas deferens to inhibit stimulation-evoked norepinephrine release with several orders of magnitude greater potency than its activation of postsynaptic α1-adrenoceptors [14]. Additionally, pergolide elicits vasopressor responses in pithed rats that are highly sensitive to the selective α2-adrenoceptor antagonist yohimbine but resistant to the α1-adrenoceptor antagonist prazosin [14].

The selectivity ratio analysis indicates that pergolide shows approximately 1.6-fold selectivity for both α2A and α2B receptors compared to D2 receptors, suggesting that adrenergic effects occur at therapeutically relevant concentrations [14]. This cross-reactivity contributes to pergolide's complex pharmacological profile and may explain some of its therapeutic effects and adverse reactions beyond dopaminergic mechanisms.

The interaction of pergolide with α1/α2-adrenergic systems also involves synergistic effects with dopaminergic pathways. Studies in reserpinized mice demonstrate that α1/α2 agonist clonidine can restore pergolide's ability to overcome reserpine akinesia in supersensitive mice pretreated with the D1 antagonist SCH 23390 [16]. This suggests that adrenergic stimulation acting on α1 receptors can serve as an alternative to D1 stimulation as a necessary factor for obtaining D2-induced motor responses [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

314.18167001 g/mol

Monoisotopic Mass

314.18167001 g/mol

Heavy Atom Count

22

LogP

4
4

Appearance

XXXX solid powder

Melting Point

207.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24MJ822NZ9

Related CAS

66104-23-2 (mesylate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Indicated as adjunctive treatment to levodopa/carbidopa in the management of the signs and symptoms of Parkinson's disease. It was withdrawn from the US and Canadian markets in 2007 due to an increased risk of cardiac valvulopathy.
FDA Label

Livertox Summary

Pergolide is an oral dopamine receptor agonist used predominantly in the therapy of Parkinson disease. Pergolide therapy is associated with low rate of transient serum enzyme elevations during treatment and has been implicated in rare cases of acute liver injury.

Drug Classes

Antiparkinson Agents

Pharmacology

Pergolide stimulates centrally-located dopaminergic receptors resulting in a number of pharmacologic effects. Five dopamine receptor types from two dopaminergic subfamilies have been identified. The dopaminergic D1 receptor subfamily consists of D1 and D5 subreceptors and are associated with dyskinesias. The dopaminergic D2 receptor subfamily consists of D2, D3 and D4 subreceptors and has been associated with improvement of symptoms of movement disorders. Thus, agonist activity specific for D2 subfamily receptors, primarily D2 and D3 receptor subtypes, are the primary targets of dopaminergic antiparkinsonian agents. It is thought that postsynaptic D2 stimulation is primarily responsible for the antiparkinsonian effect of dopamine agonists, while presynaptic D2 stimulation confers neuroprotective effects. This semisynthetic ergot derivative exhibits potent agonist activity on dopamine D2- and D3-receptors. It also exhibits agonist activity on dopamine D4, D1, and D5, 5-hydroxytryptamine (5-HT)1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, α2A-, α2B-, α2C-, α1A-, α1B-, and α1D-adrenergic receptors. Parkinsonian Syndrome manifests when approximately 80% of dopaminergic activity in the nigrostriatal pathway of the brain is lost. As this striatum is involved in modulating the intensity of coordinated muscle activity (e.g. movement, balance, walking), loss of activity may result in dystonia (acute muscle contraction), Parkinsonism (including symptoms of bradykinesia, tremor, rigidity, and flattened affect), akathesia (inner restlessness), tardive dyskinesia (involuntary muscle movements usually associated with long-term loss of dopaminergic activity), and neuroleptic malignant syndrome, which manifests when complete blockage of nigrostriatal dopamine occurs. High dopaminergic activity in the mesolimbic pathway of the brain causes hallucinations and delusions; these side effects of dopamine agonists are manifestations seen in patients with schizophrenia who have overractivity in this area of the brain. The hallucinogenic side effects of dopamine agonists may also be due to 5-HT2A agonism. The tuberoinfundibular pathway of the brain originates in the hypothalamus and terminates in the pituitary gland. In this pathway, dopamine inhibits lactotrophs in anterior pituitary from secreting prolactin. Increased dopaminergic activity in the tuberoinfundibular pathway inhibits prolactin secretion. Pergolide also causes transient increases in somatotropin (growth hormone) secretion and decreases in luteinizing hormone (LH) concentrations.

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BC - Dopamine agonists
N04BC02 - Pergolide

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

66104-22-1

Absorption Distribution and Excretion

Significant amount may be absorbed (evidence on bioavailability still lacking).
The major route of excretion is the kidney.

Metabolism Metabolites

Extensively hepatic.
Pergolide undergoes extensive first-pass hepatic metabolism and its metabolism are excreted mainly in the urine. (A2932) Route of Elimination: The major route of excretion is the kidney. Half Life: 27 hours

Wikipedia

Pergolide
Metenolone

Biological Half Life

27 hours

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
Schade R, Andersohn F, Suissa S, Haverkamp W, Garbe E: Dopamine agonists and the risk of cardiac-valve regurgitation. N Engl J Med. 2007 Jan 4;356(1):29-38. [PMID:17202453]
Breitenstein C, Korsukewitz C, Floel A, Kretzschmar T, Diederich K, Knecht S: Tonic dopaminergic stimulation impairs associative learning in healthy subjects. Neuropsychopharmacology. 2006 Nov;31(11):2552-64. Epub 2006 Jul 26. [PMID:16880771]
FDA Approved Products: Permax (pergolide)
Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology

Explore Compound Types